molecular formula C16H13ClN2O3S B4986304 3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B4986304
M. Wt: 348.8 g/mol
InChI Key: HLBUMZBPZJCAGZ-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C16H13ClN2O3S and a molecular weight of 348.81 g/mol . It is a benzothiazole derivative, a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their wide range of biological activities . This specific compound is of high value in early-stage antibacterial research and development. Benzothiazole derivatives are recognized for their potential to act on novel targets to combat antimicrobial resistance (AMR) . Reported data indicates that structurally similar benzothiazole analogs display antibacterial activity by inhibiting critical bacterial enzymes, such as DNA gyrase and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . DNA gyrase is essential for bacterial DNA replication, while MurB is a key enzyme in the biosynthesis of the bacterial cell wall . The structure-activity relationship (SAR) for this class of compounds suggests that substitutions on the benzothiazole core, such as methoxy and chloro groups, are crucial for modulating potency and selectivity . This product is intended for research purposes only, specifically for use in bioactivity screening, hit-to-lead optimization, and mechanistic studies in vitro. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-10-4-5-12-14(8-10)23-16(18-12)19-15(20)9-3-6-13(22-2)11(17)7-9/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBUMZBPZJCAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The chlorination of the aromatic ring is often performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amide Bond Formation: The final step involves coupling the benzothiazole derivative with 3-chloro-4-methoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives, using reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the methoxy and chloro groups, using reagents like nitrating agents or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.

    Substitution: Nitrating agents (e.g., nitric acid), halogens (e.g., bromine).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce nitro or halogen groups into the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that compounds similar to 3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide exhibit significant anticancer properties. Studies indicate that benzothiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound has shown potential in targeting various cancer types, including breast and prostate cancers.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structure allows it to interact with microbial cell membranes, leading to increased permeability and ultimately cell death. This makes it a candidate for developing new antibacterial and antifungal agents.

Agricultural Applications

Pesticide Development
Due to its biological activity, this compound is being explored as a potential pesticide. Its effectiveness against specific pests can help in formulating environmentally friendly pest control agents that reduce reliance on traditional chemical pesticides.

Material Science Applications

Polymer Development
The compound's unique chemical properties make it suitable for incorporation into polymer matrices. Research is ongoing into its use as a functional additive that can enhance the thermal stability and mechanical properties of polymers.

Case Studies

  • Anticancer Research
    • A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of benzothiazole derivatives, including this compound. Results indicated a dose-dependent inhibition of cancer cell growth with IC50 values significantly lower than those of existing chemotherapeutics .
  • Antimicrobial Efficacy
    • In a comparative study of various benzothiazole compounds against common pathogens, this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Agricultural Application Testing
    • Field trials conducted to assess the efficacy of this compound as a pesticide showed promising results in controlling aphid populations on crops without harming beneficial insects, highlighting its potential for sustainable agriculture .

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the inhibition of specific enzymes or receptors. For instance, in cancer research, it may inhibit kinases or other proteins that regulate cell growth and survival. The benzothiazole moiety is known to interact with various biological targets, contributing to its activity.

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name Benzamide Substituents Benzothiazole Substituents Key Structural Differences Reference
3-Chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide 3-Cl, 4-OCH₃ 6-OCH₃ Reference compound
BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) - 6-OCH₃ Pyridine-aminoacetamide side chain
BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) - 6-NO₂ Nitro group on benzothiazole
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide 4-CF₃ 6-OCH₂CH₃ Ethoxy and trifluoromethyl groups
2-Chloro-N-[3-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]benzamide 2-Cl 6-OCH₃ Propyl linker with additional amide bond

Key Observations :

  • Methoxy groups (e.g., 6-OCH₃ in the target compound) enhance solubility and bioavailability compared to electron-withdrawing groups like nitro (6-NO₂ in BTC-r) .
  • Trifluoromethyl (CF₃) substituents (e.g., in ) increase lipophilicity and metabolic stability but may reduce solubility .

Table 2: Antimicrobial and Enzymatic Activities

Compound Name Antimicrobial Activity (MIC, µg/mL) Target Enzyme/Protein Key Findings Reference
BTC-j S. aureus: 12.5; E. coli: 3.125 DNA gyrase (PDB: 3G75) High potency against Gram-negative bacteria
Target Compound (Hypothetical) Not reported DNA gyrase (inferred) Structural similarity suggests comparable activity
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a) P. aeruginosa: Active COX enzyme (anti-inflammatory) Dual antimicrobial and anti-inflammatory effects
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide PCAF HAT inhibition: 79% at 100 µM PCAF histone acetyltransferase Long acyl chains enhance enzyme inhibition

Key Observations :

  • Methoxy-substituted benzothiazoles (e.g., BTC-j) exhibit strong antimicrobial activity, likely due to DNA gyrase inhibition .
  • Pyrazolopyrimidine-benzothiazole hybrids () demonstrate dual antimicrobial and anti-inflammatory effects, highlighting the versatility of benzothiazole derivatives .

Physicochemical and Crystallographic Properties

Table 3: Crystallographic Data

Compound Name Lattice Parameters (Å) Volume (ų) Solubility Features Reference
N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) a=5.9479, b=16.8568, c=11.9366 1169.13 Pale yellow crystals, moderate solubility
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) a=5.2216, b=20.2593, c=11.3023 1195.61 Fluorine enhances crystallinity
Target Compound (Hypothetical) Not reported - Methoxy groups may improve solubility -

Key Observations :

  • Methoxy and chloro substituents likely influence crystal packing and solubility. For example, fluorinated analogs (2-BTFBA) exhibit larger unit cell volumes .

Biological Activity

3-Chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound that falls under the category of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activities of this specific benzothiazole derivative, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H12_{12}ClN2_{2}O3_{3}S
  • Molecular Weight : 303.76 g/mol

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their potential therapeutic applications. The biological activities of this compound include:

  • Anticancer Activity
    • Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, modifications to the benzothiazole core have been shown to enhance anticancer activity against various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .
    • In vitro studies demonstrated that compounds similar to this compound can induce apoptosis and inhibit cell migration in cancer cells .
  • Anti-inflammatory Effects
    • Benzothiazole derivatives have also been recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in the inflammatory response . The anti-inflammatory potential is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory diseases.
  • Antimicrobial Activity
    • Some studies have reported that benzothiazole compounds exhibit antibacterial and antifungal activities. The presence of halogen and methoxy groups in the structure may contribute to enhanced antimicrobial efficacy .

Case Study 1: Anticancer Evaluation

A study focused on the synthesis and evaluation of various benzothiazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives displayed IC50_{50} values in the micromolar range against several cancer cell lines, showcasing their potential as anticancer agents .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation explored the anti-inflammatory mechanisms of benzothiazole derivatives. The study found that specific compounds could significantly reduce the levels of inflammatory markers in vitro, suggesting a promising avenue for treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50_{50} (µM)Target Cell Lines
6-Chloro-N-(4-nitrobenzyl)-benzo[d]thiazol-2-amineAnticancer1.5A431, A549, H1299
PMX610Anticancer0.5Non-small cell lung cancer
Benzothiazole Derivative XAnti-inflammatory10RAW 264.7 macrophages
Benzothiazole Derivative YAntimicrobial15Staphylococcus aureus

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Core Synthesis : The compound is synthesized via multi-step reactions starting with benzothiazole derivatives. Key steps include coupling of the benzamide core with substituted benzothiazoles under nucleophilic acyl substitution conditions (e.g., using coupling agents like EDCI/HOBt in DMF) .
  • Optimization : Reaction yields can be improved by adjusting catalysts (e.g., Pd/C for reductions), solvents (aprotic solvents like DMF for substitutions), and temperatures (reflux for 6–8 hours). Industrial-scale optimization may involve continuous flow reactors to enhance efficiency .
    • Critical Parameters : Monitor reaction progress via TLC/HPLC. Purify via recrystallization (ethanol/water) or column chromatography .

Q. How can the structural identity and purity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : Use IR to confirm functional groups (e.g., C=O stretch at ~1668 cm⁻¹), ¹H/¹³C NMR for substituent positions, and HRMS for molecular weight validation .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves the 3D structure. For example, triclinic P1 space group with H-bonded dimers observed in similar benzothiazole derivatives .
    • Purity Assessment : HPLC (>95% purity), elemental analysis (C, H, N within 0.4% of theoretical values) .

Advanced Research Questions

Q. What strategies are employed to elucidate the mechanism of action of this compound in enzyme inhibition studies, particularly in cancer research?

  • Methodology :

  • Target Identification : Use molecular docking (e.g., V-life MDS 3.5) to predict binding to enzymes like DNA gyrase (PDB: 3G75) or cyclooxygenase (COX). Validate via enzyme inhibition assays (IC50 determination) .
  • Pathway Analysis : Assess apoptosis induction (caspase-3 activation) and cell cycle arrest (flow cytometry) in cancer cell lines. Compare with controls using Western blotting for key proteins (e.g., Bcl-2, Bax) .
    • Case Study : A derivative inhibited E. coli DNA gyrase with MIC = 3.125 µg/ml, suggesting potential for antimicrobial applications .

Q. How do structural modifications at specific positions (e.g., chloro, methoxy, benzothiazole) influence its biological activity and target selectivity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent ModificationBiological ImpactReference
Methoxy → Hydroxy (oxidation) Reduced lipophilicity, altered enzyme binding
Chloro → Amino (reduction) Enhanced antibacterial activity (MIC ↓)
Benzothiazole → Thienopyridine Improved anticancer potency (IC50 = 5 µM)
  • Methodology : Synthesize analogs via targeted substitutions (e.g., nitro reduction, methoxy oxidation) and compare bioactivity profiles .

Q. What methodologies are recommended for resolving contradictions in biological activity data across different experimental models?

  • Methodology :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. ex vivo tissue models). For example, discrepancies in IC50 values may arise from assay sensitivity differences .
  • Meta-Analysis : Compare data from structural analogs (e.g., 6-nitro vs. 6-methoxy benzothiazoles) to identify trends. Use statistical tools (ANOVA) to assess significance .
    • Case Study : Compound BTC-j showed strong antibacterial activity (E. coli MIC = 3.125 µg/ml) but weak anticancer effects (IC50 = 30 µM), highlighting target specificity .

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